molecular formula C10H19BO2 B2795797 2-(Cyclopropylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1344115-77-0

2-(Cyclopropylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2795797
M. Wt: 182.07
InChI Key: RCYXITFSTMSWPH-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, acidity or basicity (pKa), reactivity, etc.


Scientific Research Applications

Synthesis of Novel Compounds

  • Synthesis of Mercapto- and Piperazino-methyl-phenylboronic Acid Derivatives: It has been used in the synthesis of mercapto- and piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, which have shown inhibitory activity against serine proteases including thrombin (Spencer et al., 2002).

Enhancing Chemical Synthesis Processes

  • Continuous Flow Synthesis: A scalable process for the preparation of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, a general propargylation reagent, has been developed using a continuous flow and distillation process (Fandrick et al., 2012).

Applications in Material Science

  • Development of New Building Blocks for Silicon-Based Drugs and Odorants: The compound has been used to create a new building block for synthesizing biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives (Büttner et al., 2007).
  • Synthesis of Stilbenes and Polyenes for LCD Technology: Novel dioxaborolane derivatives have been synthesized for potential use in synthesizing conjugated polyene as new material for LCD technology (Das et al., 2015).

Analytical and Structural Studies

  • Crystal Structure Analysis: The crystal structure of related dioxaborolanes has been analyzed, providing insights into their molecular structures and properties (Seeger & Heller, 1985).

Advanced Polymer Synthesis

  • Precision Synthesis of Polymers: The compound has been utilized in precision synthesis processes, like the Suzuki-Miyaura coupling polymerization, for creating polymers with specific properties (Yokozawa et al., 2011).

Electrochemical Studies

  • Electrochemical Properties of Sulfur-Containing Organoboron Compounds: Electrochemical analyses have been conducted on related dioxaborolanes, offering insights into their oxidation potential and reactions (Tanigawa et al., 2016).

Mechanistic Studies in Organic Chemistry

  • Study of Asymmetric Simmons-Smith Cyclopropanation: Density functional theory has been employed to understand the mechanism and stereoselectivity in reactions involving dioxaborolane ligands (Wang et al., 2011).

Safety And Hazards

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Future Directions

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For a specific compound, you may need to consult scientific literature or databases. Please note that not all compounds will have information available in all these categories. If you have a different compound or a more specific question about a particular aspect of this compound, feel free to ask!


properties

IUPAC Name

2-(cyclopropylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BO2/c1-9(2)10(3,4)13-11(12-9)7-8-5-6-8/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYXITFSTMSWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1344115-77-0
Record name 2-(cyclopropylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
4
Citations
久保田浩司 - 2016 - eprints.lib.hokudai.ac.jp
Borylation of Alkyl Halides with diboron proceeded in the presence of a copper (I)/Xantphos catalyst and a stoichiometric amount of K (Ot-Bu) base. The boryl substitution proceeded …
Number of citations: 5 eprints.lib.hokudai.ac.jp
久保田, 浩司 - 2009 - scholar.archive.org
Borylation of Alkyl Halides with diboron proceeded in the presence of a copper (I)/Xantphos catalyst and a stoichiometric amount of K (Ot-Bu) base. The boryl substitution proceeded …
Number of citations: 0 scholar.archive.org
K Kubota - 2017 - books.google.com
This book describes state-of-the-art borylation chemistry using copper (I) catalysis. Enantioselective reactions are included to afford a variety of functionalized, complex organoboronate …
Number of citations: 4 books.google.com
K Kubota, K Kubota - Synthesis of Functionalized Organoboron …, 2017 - Springer
A borylative exo-cyclization of alkenyl halides has been reported. The reaction includes the regioselective addition of a borylcopper(I) intermediate to unactivated terminal alkenes, …
Number of citations: 1 link.springer.com

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